molecular formula C11H13N3O B6631381 2-[(3R)-3-hydroxypyrrolidin-1-yl]-4-methylpyridine-3-carbonitrile

2-[(3R)-3-hydroxypyrrolidin-1-yl]-4-methylpyridine-3-carbonitrile

Cat. No.: B6631381
M. Wt: 203.24 g/mol
InChI Key: GEDKROJGFBINEV-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3R)-3-hydroxypyrrolidin-1-yl]-4-methylpyridine-3-carbonitrile, also known as HPC, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[(3R)-3-hydroxypyrrolidin-1-yl]-4-methylpyridine-3-carbonitrile is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to interact with proteins involved in cell signaling, including kinases and phosphatases, which may contribute to its biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been shown to enhance cognitive function in animal models, suggesting that it may have potential as a cognitive enhancer in humans.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(3R)-3-hydroxypyrrolidin-1-yl]-4-methylpyridine-3-carbonitrile is its relatively simple synthesis method, which makes it readily accessible for laboratory experiments. However, one limitation of this compound is its limited solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 2-[(3R)-3-hydroxypyrrolidin-1-yl]-4-methylpyridine-3-carbonitrile. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. Another area of interest is the further investigation of this compound's effects on cognitive function, with the goal of developing new cognitive enhancers. Additionally, the development of new analytical methods based on this compound may have applications in various fields, including biochemistry and drug discovery.

Synthesis Methods

2-[(3R)-3-hydroxypyrrolidin-1-yl]-4-methylpyridine-3-carbonitrile can be synthesized using a multi-step process that involves the reaction of pyridine-3-carboxylic acid with 2-cyanopyrrolidine, followed by reduction and purification steps. The resulting compound is a white crystalline solid that is soluble in water and organic solvents.

Scientific Research Applications

2-[(3R)-3-hydroxypyrrolidin-1-yl]-4-methylpyridine-3-carbonitrile has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and neuropharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, this compound has been used as a tool to study the structure and function of proteins, as well as to develop new analytical methods. In neuropharmacology, this compound has been studied for its effects on the central nervous system, including its potential as a cognitive enhancer.

Properties

IUPAC Name

2-[(3R)-3-hydroxypyrrolidin-1-yl]-4-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-2-4-13-11(10(8)6-12)14-5-3-9(15)7-14/h2,4,9,15H,3,5,7H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDKROJGFBINEV-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N2CCC(C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NC=C1)N2CC[C@H](C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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